[(4-Benzyloxycarbonylamino-cyclohexyl)-ethyl-amino]-acetic acid
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Overview
Description
[(4-Benzyloxycarbonylamino-cyclohexyl)-ethyl-amino]-acetic acid is a complex organic compound with a molecular formula of C18H26N2O4 and a molecular weight of 334.41 g/mol . This compound is characterized by the presence of a benzyloxycarbonyl group, a cyclohexyl ring, and an amino-acetic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Benzyloxycarbonylamino-cyclohexyl)-ethyl-amino]-acetic acid typically involves multiple steps. One common method starts with the preparation of 4-aminocyclohexanone, which is then protected with a benzyloxycarbonyl (Cbz) group to form N-Cbz-4-aminocyclohexanone . This intermediate is then reacted with ethylamine and glycine to form the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[(4-Benzyloxycarbonylamino-cyclohexyl)-ethyl-amino]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyloxycarbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(4-Benzyloxycarbonylamino-cyclohexyl)-ethyl-amino]-acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(4-Benzyloxycarbonylamino-cyclohexyl)-ethyl-amino]-acetic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions at other functional sites. The compound can also interact with enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
[(4-Benzyloxycarbonylamino-cyclohexyl)-ethyl-amino]-acetic acid can be compared with similar compounds such as:
N-Cbz-4-aminocyclohexanone: A precursor in the synthesis of the target compound.
4-Aminocyclohexanone: Another related compound with similar structural features.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
2-[ethyl-[4-(phenylmethoxycarbonylamino)cyclohexyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-2-20(12-17(21)22)16-10-8-15(9-11-16)19-18(23)24-13-14-6-4-3-5-7-14/h3-7,15-16H,2,8-13H2,1H3,(H,19,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVSCZJYXUGBGMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)O)C1CCC(CC1)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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